molecular formula C20H21N3OS B2638964 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide CAS No. 863513-46-6

4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide

Cat. No.: B2638964
CAS No.: 863513-46-6
M. Wt: 351.47
InChI Key: QKMCGHAPLUGTJS-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide is a butanamide derivative featuring a phenyl group at the 4-position of the butanamide backbone. The amide nitrogen is substituted with a 2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl group, creating a hybrid heterocyclic system comprising a pyridine and thiazole ring.

Properties

IUPAC Name

4-phenyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19(10-4-8-16-6-2-1-3-7-16)22-13-11-18-15-25-20(23-18)17-9-5-12-21-14-17/h1-3,5-7,9,12,14-15H,4,8,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMCGHAPLUGTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the introduction of the pyridine moiety via a nucleophilic substitution reaction. The phenyl group is then attached through a Friedel-Crafts acylation reaction. The final step involves the formation of the butanamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole and pyridine derivatives .

Scientific Research Applications

4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyridine moiety can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a butanamide core with analogs reported in the literature. Key differences arise in substituent moieties, which influence physicochemical and biological properties:

Compound Name Core Structure Key Substituents Yield (%) Spectroscopic Data (ESI-MS, [α]D) Notes
Target compound Butanamide 4-phenyl, N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl) N/A N/A Pyridine-thiazole hybrid system
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Ethyl acetate Thiazole with ureido and trifluoromethylphenyl groups, piperazine-acetate chain 93.4 m/z 548.2 [M+H]⁺ High yield; ureido linker enhances H-bonding potential
(S)-4-Phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide (S)-15 Butanamide Phenyl groups, propylamino substituents N/A [α]D = -4.2 (c 0.89, MeOH) Stereochemistry impacts activity

Substituent-Driven Properties

  • Thiazole-Pyridine vs. Thiazole-Ureido Systems : The target compound’s pyridine-thiazole system (absent in 10d–10f) may enhance π-π stacking and metal coordination compared to ureido-linked thiazoles in 10d–10f . Ureido groups in 10d–10f likely improve solubility and hydrogen-bonding interactions.

Computational and Crystallographic Tools

  • SHELX Software : Widely used for crystallographic refinement, SHELX could resolve the target compound’s 3D structure, particularly its pyridine-thiazole conformation .

Research Implications and Gaps

  • The target compound’s pyridine-thiazole system may target similar pathways.
  • Synthetic Optimization : Lessons from high-yield syntheses of 10d–10f could streamline the target compound’s production.
  • Data Limitations : Absence of target compound-specific data (yield, bioactivity) in the provided evidence necessitates further experimental validation.

Biological Activity

4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide is a complex organic compound characterized by its thiazole and pyridine moieties. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4OSC_{18}H_{22}N_{4}OS, and it has a molecular weight of 346.46 g/mol. The presence of both pyridine and thiazole rings enhances its potential interactions with biological targets.

The biological activity of 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide is primarily attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : This compound may modulate receptor functions, influencing cellular responses.
  • Protein Interactions : Disruption of protein-protein interactions is another proposed mechanism through which this compound exerts its effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide have been shown to possess antifungal activity against pathogens like Candida albicans and Candida parapsilosis .

Table 1: Antimicrobial Activity Data

CompoundPathogenMIC (μg/mL)
4-Phenyl-N-(...)Candida albicans1.23
4-Phenyl-N-(...)Candida parapsilosis0.50

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Potential

In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Table 2: Anticancer Activity Overview

Study ReferenceCancer TypeEffect Observed
Breast CancerApoptosis Induction
Colon CancerCell Proliferation Inhibition

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives, including variations of the target compound. These studies highlighted the importance of substituent positioning on the phenyl group, which significantly influenced biological activity .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of 4-phenyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamide. Preliminary data suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating potential for therapeutic use .

Q & A

Q. Key Parameters :

  • Temperature control : Avoid side reactions (e.g., hydrolysis of the thiazole ring) by maintaining ≤80°C during condensation .
  • Solvent selection : Polar aprotic solvents (DMF) enhance coupling efficiency but may require rigorous drying to prevent byproducts .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of the pyridinyl-thiazole core (δ 8.2–8.6 ppm for pyridine protons; δ 150–160 ppm for thiazole carbons) and butanamide chain (δ 2.3–2.6 ppm for methylene groups) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in substituent connectivity, particularly between the thiazole and pyridine moieties .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~408.18) and detect impurities .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the pyridinyl-thiazole core?

Methodological Answer:
SAR studies should systematically vary substituents and evaluate biological/pharmacokinetic outcomes:

Substituent Modifications :

  • Pyridine ring : Introduce electron-withdrawing groups (e.g., -NO2 at position 4) to assess impact on target binding .
  • Thiazole ring : Replace the ethyl linker with propyl or cyclic amines to probe steric effects .

Biological Assays :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular permeability : Use Caco-2 monolayers to measure apparent permeability (Papp) and efflux ratios .

Q. Example SAR Table :

Modification SiteSubstituentBiological Activity (IC50)Solubility (µg/mL)
Pyridine (C3)-H120 nM (EGFR)15
Pyridine (C3)-NO285 nM (EGFR)8
Thiazole linker-CH2CH2- → -CH2O-Inactive (EGFR)22

Advanced: How can contradictions in reported biological activity data (e.g., divergent IC50 values) be resolved?

Methodological Answer:
Contradictions often arise from assay variability or compound instability. Mitigation strategies include:

Standardized Assay Protocols :

  • Use identical cell lines (e.g., HepG2 vs. HEK293 may show differential uptake) and control compounds .
  • Pre-treat compounds with antioxidants (e.g., ascorbic acid) if oxidation is suspected during storage .

Orthogonal Validation :

  • Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Employ surface plasmon resonance (SPR) to measure direct binding affinity .

Computational Modeling :

  • Perform molecular dynamics simulations to assess binding mode consistency across studies .

Basic: What strategies are recommended for improving the aqueous solubility of this compound?

Methodological Answer:

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the butanamide carbonyl .

Crystallization Optimization : Use co-solvents (PEG-400) or amorphous solid dispersions to enhance dissolution .

Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving solubility by >50% .

Advanced: How can computational methods accelerate reaction optimization for novel derivatives?

Methodological Answer:

Reaction Path Search :

  • Use density functional theory (DFT) to model transition states and identify low-energy pathways for thiazole formation .

Machine Learning :

  • Train models on existing reaction data (e.g., Suzuki couplings) to predict optimal conditions (catalyst, solvent) for new analogs .

High-Throughput Screening (HTS) :

  • Pair computational predictions with automated HTS to validate yields in parallel reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.